

Application Notes and Protocols: 1,5-Pantanediol Diacrylate (PDDA) in UV-Curable Coatings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,5-Pantanediol diacrylate*

Cat. No.: B158939

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **1,5-Pantanediol diacrylate** (PDDA) as a reactive diluent in ultraviolet (UV) curable coatings. This document outlines the properties of PDDA, offers starting point formulations, and provides detailed experimental protocols for performance evaluation. Particular attention is given to the potential of bio-based PDDA as a sustainable alternative to petroleum-derived monomers like 1,6-Hexanediol diacrylate (HDDA).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction to 1,5-Pantanediol Diacrylate (PDDA)

1,5-Pantanediol diacrylate (PDDA) is a difunctional acrylic monomer used in UV and Electron Beam (EB) curable formulations to reduce viscosity and increase crosslink density.[\[1\]](#) Structurally similar to the widely used HDDA, PDDA offers comparable performance characteristics and in some cases, distinct advantages such as improved flexibility and reduced toxicity.[\[2\]](#) Recent advancements have enabled the production of PDDA from renewable resources, specifically from furfural derived from biomass like corncobs, presenting a cost-effective and environmentally friendly alternative to petroleum-based monomers.[\[2\]](#)[\[3\]](#)[\[4\]](#)

A typical UV-curable formulation consists of three main components: a photoinitiator, a UV-reactive multifunctional oligomer, and a monomer (reactive diluent) like PDDA.[\[5\]](#) The

monomer's primary role is to dissolve solid components and adjust the formulation's viscosity for the desired application method.[2][6]

Properties of 1,5-Pentanediol Diacrylate (PDDA)

PDDA's physical and chemical properties make it a suitable candidate for a variety of UV-curable coating applications. A comparison of key properties between PDDA and the industry-standard HDDA is summarized below.

Table 1: Physical and Chemical Properties of PDDA vs. HDDA

Property	PDDA	HDDA
Molecular Formula	$C_{11}H_{16}O_4$	$C_{12}H_{18}O_4$
Molecular Weight (g/mol)	212.24[7]	226.27
Viscosity @ 25°C (cps)	~27	~15
Density (g/mL)	1.03	1.01
Glass Transition Temp (Tg, °C)	85.7	88.7
Boiling Point (°C @ 5 mmHg)	90-95[2]	158-165[2]

Note: Values are approximate and can vary based on the specific grade and manufacturer.

Starting Formulations

The following are example formulations for different UV-curable coating applications, demonstrating the use of PDDA as a reactive diluent. These are starting points and may require optimization based on specific substrate and performance requirements.

Table 2: Example Formulations for UV-Curable Coatings

Component	Overprint Varnish (OPV) (% w/w)	Wood Coating (%) w/w)	Plastic Coating (%) w/w)
Epoxy Acrylate Oligomer	50	-	40
Urethane Acrylate Oligomer	-	46.1	30
1,5-Pentanediol Diacrylate (PDDA)	45	46.1	25
Photoinitiator (e.g., CPK)	3	2.9	3
Amine Accelerator	2	4.9	-
Additives (leveling, slip)	As needed	As needed	2
Total	100	100	100

Performance Data

Coatings formulated with PDDA have shown performance comparable to, and in some cases exceeding, those formulated with HDDA. The following tables summarize key performance metrics from comparative studies.

Table 3: Mechanical Properties of Cured Films (PDDA vs. HDDA in a Wood Coating Formulation)

Property	PDDA Formulation	HDDA Formulation
Tensile Modulus (psi)	130,000 - 140,000	130,000 - 140,000
Tensile Strength (psi)	5,000 - 5,500	5,000 - 5,500
Elongation at Break (%)	5 - 6	5 - 6
Flexural Modulus (psi)	280,000 - 290,000	280,000 - 290,000
Flexural Strength (psi)	10,000 - 11,000	10,000 - 11,000

Table 4: Coating Properties (PDDA vs. HDDA in a Wood Coating Formulation)

Property	PDDA Formulation	HDDA Formulation
Viscosity (cPs)	120	120
Shore D Hardness	81.5	81.5
Tack-Free Belt Speed (fpm)	75	75
Acrylate Conversion (%)	96	98.5

Data adapted from simplified wood coating formulations.[\[4\]](#)

Experimental Protocols

The following are detailed protocols for the preparation and testing of UV-curable coatings containing PDDA.

This protocol describes the general procedure for preparing a UV-curable coating formulation.

Materials:

- **1,5-Pentanediol diacrylate (PDDA)**
- Selected oligomer(s) (e.g., epoxy acrylate, urethane acrylate)
- Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
- Additives (e.g., leveling agents, slip agents)
- Opaque mixing vessel
- Mechanical stirrer or planetary mixer
- Weighing balance

Procedure:

- Weigh the oligomer(s) into the mixing vessel.

- Add the PDDA to the vessel while stirring.
- Continue mixing until a homogeneous mixture is obtained.
- In a separate, smaller vessel, dissolve the photoinitiator in a small portion of the PDDA.
- Add the photoinitiator solution to the main mixture and mix thoroughly.
- Add any other additives and continue to mix until the formulation is uniform.
- Store the formulation in a light-blocking container to prevent premature curing.

This protocol outlines the application of the coating to a substrate and the subsequent UV curing process.

Materials:

- Prepared UV-curable coating
- Substrate (e.g., glass, metal, plastic panels)
- Wire-wound rod or automatic film applicator
- UV curing unit with a mercury vapor lamp (e.g., 365 nm)[8]
- Radiometer

Procedure:

- Clean the substrate to remove any contaminants.
- Place the substrate on a flat surface.
- Apply a line of the coating at one end of the substrate.
- Draw down the coating using a wire-wound rod of the desired thickness to create a uniform wet film.
- Immediately pass the coated substrate through the UV curing unit.

- The UV dose can be controlled by adjusting the belt speed of the conveyor.
- Measure the UV dose using a radiometer to ensure consistency.
- Allow the cured film to cool to room temperature before testing.

Fourier-transform infrared (FTIR) spectroscopy is used to quantify the degree of cure by monitoring the disappearance of the acrylate double bond peak.[\[9\]](#)

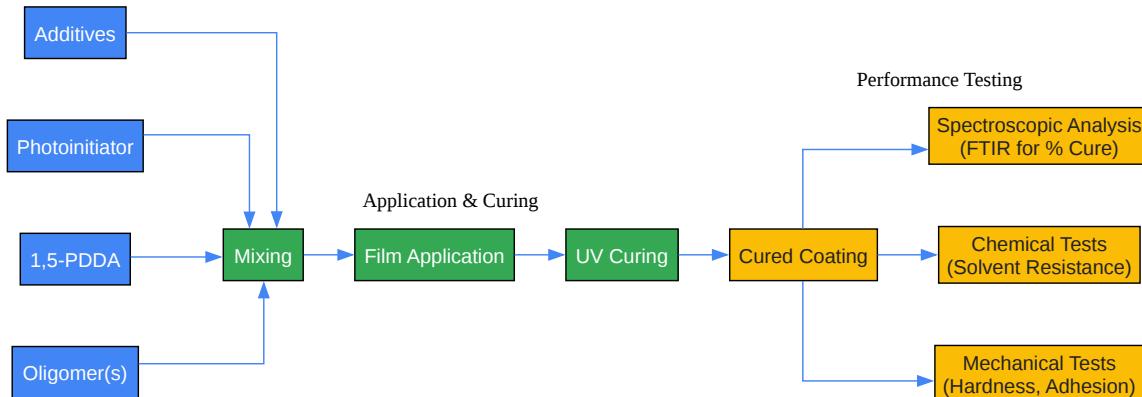
Procedure:

- Record an FTIR spectrum of the uncured liquid coating.
- Record an FTIR spectrum of the cured coating film.
- Identify the acrylate double bond peak, typically around 810 cm^{-1} or 1635 cm^{-1} .
- Identify an internal reference peak that does not change during curing, such as a carbonyl peak around 1725 cm^{-1} .
- Calculate the percent conversion using the following formula: $\% \text{ Conversion} = [1 - (A_{\text{cured}} / A_{\text{uncured}})] * 100$ Where $A = (\text{Area of acrylate peak}) / (\text{Area of reference peak})$

A. Pencil Hardness (ASTM D3363)

- Place the cured panel on a firm, level surface.
- Using a set of calibrated drawing pencils of increasing hardness, hold the pencil at a 45° angle to the surface.
- Push the pencil firmly away from you for about 6 mm.
- The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface.

B. Adhesion (Cross-Hatch Test, ASTM D3359)


- Use a special cross-hatch cutter to make a grid of six cuts in each direction through the coating to the substrate.
- Apply a specified pressure-sensitive tape over the grid and smooth it down.
- Rapidly pull the tape off at a 180° angle.
- Rate the adhesion based on the amount of coating removed by the tape, according to the ASTM scale.

C. Solvent Resistance (MEK Double Rub Test, ASTM D4752)

- Wrap a piece of cheesecloth around the ball end of a ball-peen hammer.[\[9\]](#)
- Saturate the cheesecloth with methyl ethyl ketone (MEK).[\[9\]](#)
- Place the hammer on the cured surface and rub back and forth with only the weight of the hammer providing the pressure.
- One back-and-forth motion constitutes one double rub.[\[9\]](#)
- Continue until the coating is marred or the substrate is exposed.
- Record the number of double rubs.

Visualizations

Formulation Preparation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for UV-curable coatings with PDDA.

[Click to download full resolution via product page](#)

Caption: Simplified free-radical UV curing mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. radtech2020.com [radtech2020.com]
- 2. pcimag.com [pcimag.com]
- 3. pcimag.com [pcimag.com]
- 4. pcimag.com [pcimag.com]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 7. 1,5-Pentanediol diacrylate | C11H16O4 | CID 93195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation, Characterization, and Properties of UV-Curable Coating Doped with Nano-SiO₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uvebtech.com [uvebtech.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 1,5-Pentanediol Diacrylate (PDDA) in UV-Curable Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158939#using-1-5-pentanediol-diacrylate-in-uv-curable-coatings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com